molecular formula C25H24N2O2 B4855514 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide

4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide

Cat. No. B4855514
M. Wt: 384.5 g/mol
InChI Key: JRNQECRUVYQSOK-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as MBC-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are necessary for cell division. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide for lab experiments is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can also affect healthy cells, this compound specifically targets cancer cells. However, one limitation of this compound is its solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in vivo. Finally, research is needed to explore the potential applications of this compound in other areas, such as inflammatory diseases.

Scientific Research Applications

4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential applications in cancer research. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-methyl-N-[(Z)-3-[(4-methylphenyl)methylamino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-8-12-21(13-9-18)17-26-25(29)23(16-20-6-4-3-5-7-20)27-24(28)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNQECRUVYQSOK-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide
Reactant of Route 2
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide
Reactant of Route 3
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide
Reactant of Route 5
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide
Reactant of Route 6
4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide

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